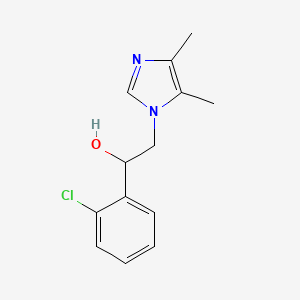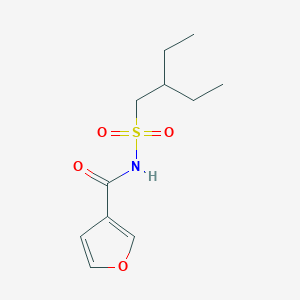![molecular formula C18H26N2O3 B7596200 2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamide](/img/structure/B7596200.png)
2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamide, also known as Meclofenoxate, is a nootropic drug that has been used in scientific research for several decades. It was first synthesized in the 1960s by scientists at the Institute of Organic Chemistry and Biochemistry in Prague, Czechoslovakia. Meclofenoxate has been studied for its potential to improve memory and cognitive function, particularly in aging populations.
作用机制
The exact mechanism of action of 2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee is not fully understood. However, it is believed to work by increasing the availability of acetylcholine, a neurotransmitter that is important for memory and cognitive function. 2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee is thought to increase the synthesis and release of acetylcholine, as well as enhance the sensitivity of acetylcholine receptors.
Biochemical and Physiological Effects
2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, as well as increase the activity of choline acetyltransferase, an enzyme involved in the synthesis of acetylcholine. 2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee has also been shown to have antioxidant effects and to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine.
实验室实验的优点和局限性
2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has been extensively studied and has a well-established safety profile. However, it also has limitations. It can be difficult to administer accurately, and its effects can be variable depending on the individual and the dose used.
未来方向
There are several future directions for research on 2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee. One area of interest is its potential use in the treatment of Alzheimer's disease and other forms of dementia. It may also have potential for use in the treatment of other cognitive disorders, such as attention deficit hyperactivity disorder (ADHD) and traumatic brain injury (TBI). Additionally, further research is needed to fully understand the mechanism of action of 2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee and to identify any potential side effects or interactions with other drugs.
合成方法
2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee is synthesized through a multi-step process that involves the reaction of 2-methylcyclohexanol with acryloyl chloride to form 2-methylcyclohexylacryloyl chloride. This intermediate is then reacted with hydroxylamine to form the corresponding hydroxamic acid. The final step involves the reaction of the hydroxamic acid with 3-phenylpropionyl chloride to form 2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee.
科学研究应用
2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee has been extensively studied for its potential cognitive-enhancing effects. In animal studies, it has been shown to improve memory and learning ability, particularly in older animals. Human studies have also demonstrated improvements in memory and cognitive function, particularly in individuals with age-related cognitive decline.
属性
IUPAC Name |
2-[[2-(2-methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13-7-5-6-10-16(13)23-12-17(21)20-15(18(19)22)11-14-8-3-2-4-9-14/h2-4,8-9,13,15-16H,5-7,10-12H2,1H3,(H2,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSAAMAMBABDAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OCC(=O)NC(CC2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4,5-Dimethylimidazol-1-yl)methyl]-5-ethyl-1,2,4-oxadiazole](/img/structure/B7596126.png)

![1-[4-(7-Fluoroquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7596137.png)
![2-[(4,5-Dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7596144.png)
![1-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7596172.png)
![3,7-Dimethyl-8-[methyl([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]purine-2,6-dione](/img/structure/B7596183.png)


![5-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2-one](/img/structure/B7596215.png)

![N-[(2-methoxyphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-methylpentanamide](/img/structure/B7596219.png)
![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7596229.png)
![3-methoxy-5-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7596233.png)